(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride is a complex organic compound that features a unique structure combining an oxazolo-pyridine moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazolo-pyridine core followed by the introduction of the piperidine ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction could produce various piperidine-based compounds.
Scientific Research Applications
(1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine dihydrochloride
- (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidinecarboxylic acid)
- (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}pyrrolidin-3-amine hydrochloride)
Uniqueness
The uniqueness of (1-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine hydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c13-7-9-3-2-6-16(8-9)12-15-11-10(17-12)4-1-5-14-11;/h1,4-5,9H,2-3,6-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITOMUZHSSLTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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